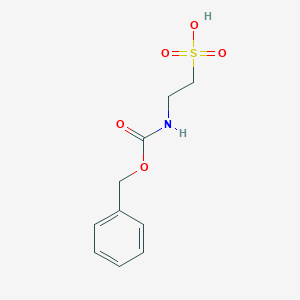

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

概要

説明

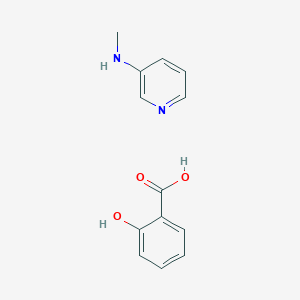

“2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is a chemical compound with the molecular formula C10H13NO5S . It is used for research purposes .

Molecular Structure Analysis

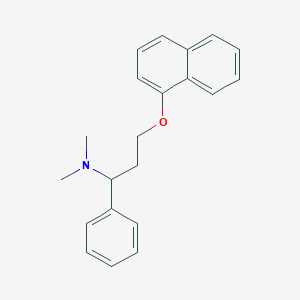

The molecular structure of “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is characterized by the presence of a benzyloxy carbonyl group attached to an amino group, which is further attached to an ethanesulfonic acid group . The molecular weight of this compound is 259.28 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” are not available, it’s known that compounds with benzylic positions are susceptible to oxidative degradation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, and its surface tension is 48.3±3.0 dyne/cm . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .科学的研究の応用

Application in Organic Synthesis

Field

Application Summary

Amino acid ionic liquids (AAILs), such as those derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), have been used in organic synthesis . These compounds have multiple reactive groups, making them versatile for various reactions .

Method of Application

The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results

The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Peptide Synthesis

Field

Application Summary

Amino acid building-blocks, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid, have been used in the synthesis of peptoids .

Method of Application

The synthesis involved a suspension of the amino acid building-block in dichloromethane, to which tert-Butyl 2,2,2-trichloroacetimidate in diethyl ether was added slowly . The reaction mixture was stirred at 0 degrees Celsius .

Results

The document did not provide specific results or outcomes for this procedure .

Safety And Hazards

特性

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGORJGOOCHDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)